molecular formula C16H16N2OS B1666462 ABC-1 CAS No. 309735-05-5

ABC-1

Cat. No.: B1666462
CAS No.: 309735-05-5
M. Wt: 284.4 g/mol
InChI Key: HRUYBRGMRSNLNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ABC-1 can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with o-phenylenediamine in the presence of polyphosphoric acid or phosphorus oxychloride . The reaction conditions typically include heating the mixture to facilitate the cyclization process, resulting in the formation of the benzimidazole ring.

Chemical Reactions Analysis

ABC-1 undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ABC-1 involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in pharmacological research.

Comparison with Similar Compounds

ABC-1 can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

309735-05-5

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2OS/c1-11-3-5-12(6-4-11)10-20-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

HRUYBRGMRSNLNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABC-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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